2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
The compound 2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide features a cycloheptathiophene-3-carboxamide core substituted with a propanamido linker bearing a p-tolylthio group. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes such as HIV-1 ribonuclease H (RNase H) , influenza polymerase , and acetylcholinesterase . The p-tolylthio moiety enhances lipophilicity and may improve membrane permeability, while the carboxamide group facilitates hydrogen bonding with biological targets.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-13-7-9-14(10-8-13)25-12-11-17(23)22-20-18(19(21)24)15-5-3-2-4-6-16(15)26-20/h7-10H,2-6,11-12H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFBBFWOERAQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to be biologically active and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biological Activity
The compound 2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene class of compounds, which have garnered interest for their potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and possible mechanisms of action.
Anticancer Properties
Recent studies have highlighted the potential of cyclohepta[b]thiophenes as antiproliferative agents . For instance, a related compound demonstrated significant growth inhibition across various cancer cell lines. Specifically, it exhibited submicromolar GI50 values against A549 (non-small cell lung cancer), OVACAR-4, and T47D cell lines, indicating strong anticancer activity with minimal cytotoxicity towards normal cells .
The mechanism underlying the anticancer effects of compounds in this class appears to involve tubulin polymerization inhibition , leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Specifically, activation of caspases (caspase 3, 8, and 9) was observed in treated A549 cells, confirming the induction of early apoptosis .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The lethal concentration (LC50) values were significantly higher in non-cancerous cell lines compared to cancerous ones, suggesting a favorable therapeutic window .
Comparative Analysis with Other Thiophene Derivatives
Comparative studies with other thiophene derivatives reveal varying degrees of biological activity. For example:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Foetithiophene F | Antimicrobial | 50 |
| 5-Propinyl-thiophene-2-carboxylic acid | Anti-inflammatory | 79.5 |
| 2-(Pro-1-ynyl)-5-(5,6-dihydroxypenta...) | Cytotoxic | 21.09 |
These results indicate that while many thiophene derivatives possess promising biological activities, the specific structure of This compound may confer unique properties that enhance its efficacy against certain cancer types .
Case Studies
Several case studies have been documented concerning the use of cyclohepta[b]thiophenes in experimental models:
- In Vivo Efficacy : In murine models (CT26), treatment with related cyclohepta[b]thiophenes resulted in significant tumor size reduction compared to untreated controls .
- Combination Therapies : Preliminary data suggest that combining this compound with established chemotherapeutics may enhance efficacy and reduce resistance observed in some cancer types.
Comparison with Similar Compounds
Key Findings
Substituent Effects on Potency :
- Chlorophenyl Urea Derivatives (): The 4-chlorophenyl group enhances potency (LRMS m/z 391) due to electron-withdrawing effects, improving target binding .
- Methoxy Groups (): 3,4-Dimethoxybenzamido (Compound 31) shows moderate HIV-1 RNase H inhibition, while methoxybenzamido derivatives (Compounds 40–42) target influenza polymerase via hydrophobic interactions .
- Piperazinyl Groups (): The 4-phenylpiperazine in VIe increases acetylcholinesterase affinity, likely through π-π stacking with aromatic residues .
Synthetic Accessibility :
- Yields vary significantly: 30–60% for most compounds, with urea derivatives () requiring chiral HPLC for enantiomer separation .
- Carboxamide formation often employs acyl chlorides (e.g., 3,4-dimethoxybenzoyl chloride in ) or isocyanates () .
Physicochemical Properties: LogP: The p-tolylthio group in the target compound likely increases logP compared to polar substituents like piperazine (VIe) or methoxy (31). Solubility: 2-Aminobenzamido derivatives (Compound 26) exhibit improved aqueous solubility due to the primary amine .
Research Implications
- Scaffold Versatility : The cycloheptathiophene-3-carboxamide core tolerates diverse substituents, enabling optimization for specific targets (e.g., HIV vs. influenza) .
- Oral Bioavailability : Urea derivatives () demonstrate that steric and electronic tuning (e.g., chlorophenyl groups) enhances metabolic stability and absorption .
- Target Selectivity : Substituent bulkiness (e.g., cyclohexyl in ) may reduce off-target effects but requires balancing with solubility .
Data Tables
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with functionalization of the cyclohepta[b]thiophene core. Key steps include:
- Sulfonylation/propanamido coupling : Requires controlled temperatures (0–25°C) and solvents like DCM or DMF with catalysts such as triethylamine .
- Carboxamide formation : Achieved via condensation reactions using activating agents like EDCI/HOBt . Optimization : Yield improvements (e.g., from 19% to >50%) depend on solvent polarity, stoichiometry, and purification via column chromatography or HPLC .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR resolves proton environments (e.g., cycloheptane CH₂ at δ 1.40–1.75 ppm) and confirms substituent positions .
- HPLC : Monitors purity (>95% typically required for biological assays) and isolates intermediates .
- X-ray crystallography : Validates stereochemistry and non-covalent interactions in crystalline forms .
Advanced Research Questions
Q. How do structural modifications (e.g., p-tolylthio vs. ethylsulfonyl groups) affect biological target engagement?
Substituents modulate solubility, bioavailability, and target affinity. For example:
| Substituent | LogP | Target (e.g., HIV-1 RNase H) | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| p-Tolylthio | 3.2 | Allosteric site | 0.8 | |
| Ethylsulfonyl | 2.1 | Active site | 2.5 | |
| The p-tolylthio group enhances hydrophobic interactions in allosteric pockets, while sulfonyl groups improve solubility but reduce membrane permeability . |
Q. What methodologies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., pH, co-factors) or impurity profiles. Strategies include:
- Dose-response standardization : Use internal controls (e.g., known inhibitors) to normalize IC₅₀ values .
- Metabolic stability assays : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
- Computational docking : Compare binding poses using software like AutoDock to identify critical interactions missed in experimental models .
Q. How can computational tools optimize reaction pathways for novel derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models prioritize synthetic routes. For example:
- Reaction path screening : Identifies optimal catalysts (e.g., pyridine vs. triethylamine) for sulfonylation steps .
- Solvent selection algorithms : Predict DMF as superior to THF for carboxamide coupling based on dielectric constant and H-bonding capacity .
Methodological Challenges & Solutions
Q. What strategies mitigate side reactions during propanamido coupling?
- Low-temperature stepwise addition : Reduces epimerization of chiral centers .
- Protecting groups : Use Boc or Fmoc to shield reactive amines during sulfonylations .
- Real-time monitoring : TLC or inline IR spectroscopy detects intermediates, enabling rapid adjustments .
Q. How to address poor aqueous solubility in pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
